

# Modafinil Acid (CAS RN: 63547-24-0): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Modafinil acid	
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### **Abstract**

Modafinil acid, with the CAS registry number 63547-24-0, is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil. This technical guide provides an in-depth overview of modafinil acid, encompassing its physicochemical properties, metabolic formation, and analytical quantification. Detailed experimental protocols for its synthesis and analysis in biological matrices are presented to support research and development activities. Furthermore, this document includes visualizations of the metabolic pathway and analytical workflows to facilitate a comprehensive understanding of its role in the disposition of modafinil.

### Introduction

Modafinil is a widely prescribed therapeutic agent for the treatment of sleep disorders such as narcolepsy. The disposition of modafinil in the body is predominantly governed by hepatic metabolism, with **modafinil acid** being the most abundant metabolite found in circulation and excreted in urine.[1][2] A thorough understanding of the properties and formation of **modafinil acid** is crucial for a complete pharmacokinetic and pharmacodynamic characterization of modafinil. This guide serves as a technical resource for professionals engaged in the study of modafinil and its metabolites.





## **Physicochemical and Pharmacokinetic Properties**

A summary of the key physicochemical and pharmacokinetic properties of **modafinil acid** is provided in the tables below.

**Physicochemical Properties** 

Property	Value	Reference
CAS Registry Number	63547-24-0	_
IUPAC Name	2- [(diphenylmethyl)sulfinyl]acetic acid	
Molecular Formula	C15H14O3S	
Molecular Weight	274.33 g/mol	_
Melting Point	118-120 °C	_
Boiling Point	539.2 ± 50.0 °C (Predicted)	_
рКа	2.83 ± 0.10 (Predicted)	_
Solubility	Soluble in DMSO and Methanol (Slightly)	

**Pharmacokinetic Properties** 

Parameter	- Value	Reference
Pharmacological Activity	Inactive	[2]
Typical Clearance	4.94 L/h	[1][3]
Typical Volume of Distribution	2.73 L	[1][3]
Primary Route of Elimination	Renal excretion	[1][4]
Urinary Recovery	35% to 51% of modafinil dose	[1]

## **Metabolic Pathway of Modafinil**

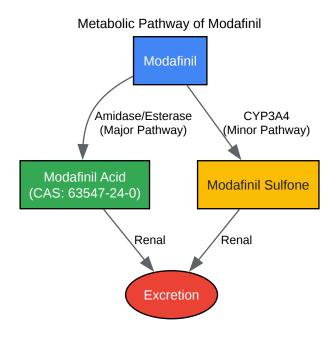


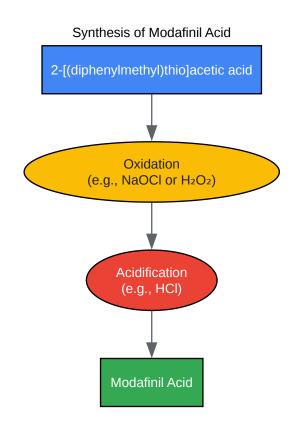




Modafinil undergoes extensive metabolism in the liver, with the primary pathway being the hydrolytic deamidation to form **modafinil acid**. This reaction is catalyzed by esterase and/or amidase enzymes. A secondary, less prominent pathway involves S-oxidation by cytochrome P450 enzymes, particularly CYP3A4, to produce modafinil sulfone. Both **modafinil acid** and modafinil sulfone are pharmacologically inactive.[5] A small fraction of modafinil can also undergo aromatic ring hydroxylation and glucuronide conjugation.[5]









# Analytical Workflow for Modafinil Acid in Plasma Plasma Sample Protein Precipitation (e.g., Acetonitrile) Centrifugation Supernatant Transfer Evaporation Reconstitution LC-MS/MS Analysis Data Processing and

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Quantification



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### References

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